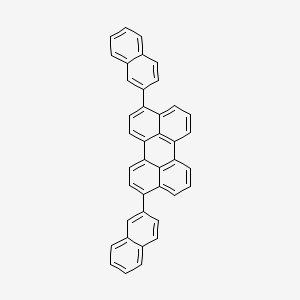

3,10-di-2-naphthalenyl-Perylene

描述

3,10-di-2-naphthalenyl-Perylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a perylene core substituted with naphthalenyl groups at the 3 and 10 positions. Perylene derivatives are widely studied for their optoelectronic properties, including high fluorescence quantum yields and charge-carrier mobility, making them valuable in organic semiconductors, photovoltaic devices, and sensors.

属性

分子式 |

C40H24 |

|---|---|

分子量 |

504.6 g/mol |

IUPAC 名称 |

3,10-dinaphthalen-2-ylperylene |

InChI |

InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-38-22-20-32(30-18-16-26-8-2-4-10-28(26)24-30)34-12-6-14-36(40(34)38)35-13-5-11-33(31)39(35)37/h1-24H |

InChI 键 |

VRSVVHUWDXKOIB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=CC=C(C6=CC=CC(=C65)C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 |

产品来源 |

United States |

准备方法

Preparation of Perylene Core Intermediates

According to the patent US20080161569A1, perylene-3,4:9,10-tetracarboxylic dianhydride can be prepared via dimerization of naphthalene-1,8-dicarboximides in the presence of apolar aprotic solvents and alkali metal bases, followed by oxidation steps to yield high-purity perylene dianhydride intermediates. This method provides a solid foundation for further functionalization.

Key points from this process include:

- Use of substituted naphthalene-1,8-dicarboximides with cyclohexyl or phenyl groups.

- Reaction media typically involve aprotic solvents and bases such as sodium ethoxide.

- Oxidation can be achieved with air or hydrogen peroxide, monitored by color changes from blackish violet to reddish orange.

- The process yields perylene dianhydride in high purity (>95%) and good yields (>70%).

Functionalization with 2-Naphthalenyl Groups

The attachment of 2-naphthalenyl groups at the 3 and 10 positions of perylene involves coupling reactions that may proceed via:

- Imidization reactions between perylene dianhydride and 2-naphthalenyl amines or derivatives.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated perylene intermediates and naphthalenyl boronic acids or stannanes.

While direct literature specifically describing the synthesis of 3,10-di-2-naphthalenyl-Perylene is limited, related perylene diimide syntheses provide insight. For example, the reaction of perylene dianhydride with various amines under mild conditions (imidization) is well-documented. This reaction often employs solvents such as dimethylformamide (DMF) or toluene with bases like DBU, sometimes at room temperature or slightly elevated temperatures, yielding perylene diimides efficiently.

In the case of naphthalenyl substitution, the amine would be a 2-naphthalenylamine or a derivative thereof. The reaction proceeds through ring-opening of the dianhydride and formation of imide bonds at the 3 and 10 positions.

Alternative Synthetic Approaches

- Room Temperature Imidization: Recent protocols demonstrate that perylene diimides can be synthesized at room temperature using strong bases like DBU in polar aprotic solvents, which may reduce side reactions and improve yields.

- Use of Imidazole-Toluene Mixtures: For naphthalene diimides, imidazole-toluene mixtures facilitate isolation and purification, yielding up to 80% product. This method might be adapted for this compound synthesis.

- Purification Techniques: Continuous washing with methanol in Soxhlet apparatus and chromatographic methods are employed to remove monoimide impurities and unreacted starting materials.

Data Table: Summary of Preparation Conditions and Yields

化学反应分析

3,10-di-2-naphthalenyl-Perylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, chlorine, and primary amines . The major products formed from these reactions are typically perylene diimide derivatives, which are known for their excellent chemical, photo, thermal, and weather stability .

科学研究应用

3,10-di-2-naphthalenyl-Perylene: Scientific Research Applications

Perylene-based chromophores are known for their brilliant colors, large extinction coefficients, near-unity fluorescence quantum yields, and remarkable photostability . Because of these characteristics, they are suitable as dyes and pigments and for demanding applications such as photovoltaic devices, dye lasers, and light-emitting diodes .

This compound Applications

- Organic Photovoltaics this compound has applications in organic photovoltaics due to its favorable electronic properties.

- OLEDs Additives Aggregating perylene derivatives can be used as light-emitting-layer additives in organic light-emitting diodes (OLEDs) .

Perylene Derivatives

- Perylene Diimides (PDIs) Perylene diimides have benign optical properties, resulting in their large-scale application as dyes and pigments .

- Azaperylene Azaperylene imide chromophores have bathochromically shifted absorption and emission spectra relative to 1-azaperylene .

- Perylene-3,4-dicarboximides (PDI) PDI are suitable for demanding applications, such as photovoltaic devices, dye lasers, light-emitting diodes, and molecular switches .

- Perylene-3,4-dicarbox-imides (PI) PI can be monofunctionalized more readily than 1,6 which is interesting for certain applications, such as fluorescence labeling and controlled conjugation to other fluorophores .

作用机制

The mechanism of action of 3,10-di-2-naphthalenyl-Perylene involves its ability to absorb visible light and transfer electrons. This property makes it an effective photosensitizer in photodynamic therapy, where it generates reactive oxygen species that can kill cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that induce cell death .

相似化合物的比较

Key Observations :

- Substituent Placement: Unlike the peri-substituted compound 8, this compound features naphthalenyl groups at non-adjacent positions, reducing steric hindrance and enabling extended π-stacking.

- Synthetic Complexity : Compound 2a employs a heterogeneous catalyst (Fe2O3@SiO2/In2O3) for efficient Claisen-Schmidt condensation, whereas peri-substituted systems like 8 require multi-step cyclization .

Photophysical and Electronic Properties

| Compound | Fluorescence λmax (nm) | Quantum Yield (Φ) | Bandgap (eV) | Application Context |

|---|---|---|---|---|

| This compound | ~550–600 (estimated) | High (similar to perylene) | ~2.1–2.3 | Organic photovoltaics, LEDs |

| Compound 8 | 420–460 | Moderate (Φ = 0.3–0.4) | ~3.0 | Fluorescent probes, sensors |

| Compound 2a | Not reported | N/A | ~2.8 | Catalysis, intermediates |

Key Observations :

- Red-Shifted Emission : this compound’s extended conjugation likely shifts fluorescence to longer wavelengths compared to compound 8 , aligning with typical perylene derivatives .

- Bandgap Engineering : The lower bandgap of this compound (vs. 8 ) suggests superior charge transport for optoelectronic applications.

Research Findings and Implications

Thermal and Chemical Stability

- Peri-substituted compounds like 8 exhibit rigidity due to fused rings, enhancing thermal stability (>300°C). This compound is expected to surpass this due to its larger aromatic core .

- Compound 2a , with α,β-unsaturated ketone linkages, is prone to hydrolysis under acidic conditions, whereas perylene derivatives are generally inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。